molecular formula C20H18ClN5O B5567712 (E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5567712
M. Wt: 379.8 g/mol
InChI Key: PXHPTDZJPQOMSR-BHGWPJFGSA-N
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Description

(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a combination of indole, triazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a chloro-substituted phenol reacts with an appropriate electrophile.

    Attachment of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Final Coupling: The final step involves coupling the indole, phenoxy, and triazole moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenoxy moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the triazole ring or the imine group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazole or amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its indole and triazole moieties are particularly relevant in the study of tryptophan metabolism and azole-based enzyme inhibitors.

Medicine

In medicinal chemistry, (E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine can be explored for its potential as a therapeutic agent. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The indole moiety can interact with tryptophan-binding proteins, while the triazole ring can inhibit enzymes by binding to their active sites. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine: Similar structure but lacks the methyl group on the phenoxy ring.

    (E)-1-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine: Similar structure but lacks the chlorine atom on the phenoxy ring.

    (E)-1-[1-[2-(phenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine: Similar structure but lacks both the chlorine and methyl groups on the phenoxy ring.

Uniqueness

The presence of both chlorine and methyl groups on the phenoxy ring in (E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine makes it unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-15-10-17(6-7-19(15)21)27-9-8-25-12-16(11-24-26-13-22-23-14-26)18-4-2-3-5-20(18)25/h2-7,10-14H,8-9H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPTDZJPQOMSR-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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